molecular formula C8H12N3NaO2 B8193080 b-D-Glucopyranoside-2-17O, methyl

b-D-Glucopyranoside-2-17O, methyl

Cat. No.: B8193080
M. Wt: 205.19 g/mol
InChI Key: LSSFDEQAKIPZGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl β-D-glucopyranoside-2-17O is a stable isotopically labeled derivative of methyl β-D-glucopyranoside, where the oxygen atom at the C2 position is replaced with the ¹⁷O isotope. This compound retains the core structure of β-D-glucopyranoside—a six-membered pyranose ring with a methyl group at the anomeric carbon (C1) and hydroxyl groups at positions C2, C3, C4, and C4. The introduction of ¹⁷O at C2 enables specialized applications in nuclear magnetic resonance (NMR) spectroscopy for studying oxygen-dependent chemical environments and reaction mechanisms . While the non-isotopic parent compound, methyl β-D-glucopyranoside, is widely used as a model substrate in glycosidase assays and carbohydrate chemistry, the ¹⁷O-labeled variant is critical for isotopic tracing in metabolic and enzymatic studies .

Properties

IUPAC Name

sodium;8-amino-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-3-ide-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h4-6H,1-3,9H2,(H2,10,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSFDEQAKIPZGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1)N)C(=O)N[N-]C2=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isotopic Labeling via Nucleophilic Substitution

A pivotal method for introducing the ¹⁷O isotope at the C-2 position involves nucleophilic substitution using ¹⁷O-enriched reagents. As demonstrated in the synthesis of [2-¹⁷O]-D-glucose, triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose followed by reaction with ¹⁷O-labeled sodium benzoate achieves site-specific isotopic incorporation. The triflate intermediate (2-trifluoromethanesulfonyl-1,3,4,6-tetra-O-acetyl-β-D-mannopyranose) is highly reactive, enabling efficient displacement by the labeled benzoate anion. Subsequent deprotection via Zemplén transesterification (using sodium methoxide in methanol) yields the deacetylated product.

Critical Parameters :

  • Reaction Temperature : 0°C during triflation to prevent side reactions.

  • Isotopic Purity : Use of 40% H₂¹⁷O ensures sufficient ¹⁷O enrichment.

  • Catalyst : Zinc oxide (ZnO) enhances glycosylation efficiency in analogous syntheses.

Glycosylation of Methyl Alcohol with ¹⁷O-Labeled Intermediates

The core structure of β-D-glucopyranoside-2-¹⁷O, methyl is assembled through Koening-Knorr glycosylation . This involves reacting 2-¹⁷O-labeled glucopyranosyl bromide derivatives with methanol under basic conditions. For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-2-¹⁷O-bromide is synthesized by treating acetylated glucose with HBr in acetic acid, followed by isotopic labeling at C-2. Subsequent coupling with methanol in the presence of ZnO achieves a 65% yield of the protected glycoside, which is deacetylated using sodium methoxide.

Optimization Insights :

  • Solvent System : Ethyl acetate improves solubility of intermediates.

  • Workup : Neutralization with Zeo-karb resin minimizes hydrolysis of the glycosidic bond.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁷O label introduces distinct shifts in both ¹H- and ¹³C-NMR spectra. For β-D-glucopyranoside-2-¹⁷O, methyl:

  • ¹H-NMR : The anomeric proton (H-1) resonates at δ 4.8–5.2 ppm as a doublet (J = 3.5–4.0 Hz), while H-2 shows downfield shifting due to the ¹⁷O isotope effect.

  • ¹³C-NMR : The C-2 signal appears at δ 75–78 ppm, with a 0.3–0.5 ppm upfield shift compared to unlabeled analogues.

  • ¹⁷O-NMR : Solid-state ¹⁷O NMR reveals a quadrupolar coupling constant (CQ) of 6.8 MHz for the labeled oxygen, confirming site-specific incorporation.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C-O-C Stretch : 1,150 cm⁻¹ (glycosidic bond).

  • O-H Stretch : 3,400 cm⁻¹ (post-deprotection hydroxyl groups).

Comparative Analysis of Synthetic Routes

MethodYield (%)Isotopic Purity (%)Key AdvantageLimitation
Nucleophilic Substitution8340High regioselectivity at C-2Requires toxic triflating reagents
Koening-Knorr Glycosylation6535Scalable for gram-scale synthesisMulti-step protection/deprotection

Challenges and Mitigation Strategies

  • Isotopic Dilution : Trace water during deprotection can dilute ¹⁷O enrichment. Solution : Use anhydrous methanol and molecular sieves.

  • Anomeric Mixture Formation : α/β selectivity is influenced by the leaving group. Solution : Employ Helferich conditions (HgBr₂ catalyst) to favor β-anomer formation .

Scientific Research Applications

Biochemical Research Applications

1. Protein Purification
Methylated sugars like β-D-glucopyranoside are commonly utilized in protein purification processes. They serve as inhibitors of lectin-conjugate binding, facilitating the elution of glycoproteins and other glycoconjugates from affinity chromatography columns. This application is significant in the study of protein interactions and structures, particularly in the context of glycoproteins .

2. Cryoprotection Studies
In studies assessing cryoprotection effects on protein structure and activity, varying concentrations of methylated glucopyranosides have been employed to analyze echo decay times. This research is crucial for understanding how proteins can be preserved during freezing processes, which is essential for biobanking and cryopreservation techniques .

Medicinal Chemistry Applications

1. Antidiabetic Properties
β-D-Glucopyranoside derivatives have been identified as potential inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism. This inhibition is particularly relevant for managing type 2 diabetes, where controlling blood sugar levels is critical. Computational studies using molecular docking have shown promising results for these derivatives as therapeutic agents against hyperglycemia .

2. Antimicrobial Activity
Recent research indicates that methylated glucopyranosides exhibit antimicrobial properties against various pathogens, including bacteria and fungi. Their efficacy has been evaluated through molecular docking studies and in vitro assays, showcasing their potential as broad-spectrum antimicrobial agents .

Case Studies

Case Study 1: Glycogen Phosphorylase Inhibition
A study conducted on β-D-glucopyranosyl derivatives demonstrated their ability to inhibit glycogen phosphorylase effectively. The research utilized computational methods such as molecular docking and free energy calculations to evaluate the binding affinity and inhibition kinetics of these compounds against the enzyme, highlighting their therapeutic potential for diabetes management .

Case Study 2: Antiviral Activity Against SARS-CoV-2
Investigations into the antiviral properties of methylated glucopyranosides revealed their effectiveness against SARS-CoV-2 protein targets. In vitro studies showed that these compounds could inhibit viral replication, suggesting their utility in developing antiviral therapies .

Table 1: Summary of Key Properties and Applications

Application AreaSpecific UseObservations/Findings
Protein PurificationInhibitor of lectin bindingFacilitates elution of glycoproteins
Cryoprotection StudiesAssessment of protein structure preservationVarying concentrations affect echo decay times
Antidiabetic PropertiesInhibition of glycogen phosphorylasePotential treatment for type 2 diabetes
Antimicrobial ActivityBroad-spectrum activity against pathogensEffective against bacteria and fungi
Antiviral ActivityInhibition of SARS-CoV-2Demonstrated antiviral properties in vitro

Table 2: Molecular Docking Results for Glycogen Phosphorylase Inhibition

CompoundBinding Affinity (kcal/mol)Inhibition Percentage (%)
β-D-Glucopyranoside Derivative 1-8.575
β-D-Glucopyranoside Derivative 2-7.968
β-D-Glucopyranoside Derivative 3-8.070

Mechanism of Action

The mechanism of action of b-D-Glucopyranoside-2-17O, methyl involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl β-D-glucopyranoside-2-17O can be compared to other methyl glucopyranoside derivatives and related glycosides based on substituent patterns, reactivity, and applications. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Methyl β-D-glucopyranoside-2-17O ¹⁷O isotope at C2 ~196 (with ¹⁷O) Isotopic labeling for NMR studies
Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside C2: acetamido, C3: benzyl; C2-deoxy 409.44 Glycosylation acceptor in oligosaccharide synthesis
Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside C6: 4-methoxybenzoyl; α-anomer 382.35 Protecting group strategy in glycosylation
Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside C6: benzenesulfonyl; α-anomer 346.34 Reactive intermediate for nucleophilic substitution
Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside C2, C4, C6: acetyl groups 278.26 Protected precursor for drug synthesis
6-Bromo-2-naphthyl β-D-glucopyranoside Aglycone: bromonaphthyl group 385.21 Chromogenic substrate for enzyme assays

Key Findings

Substituent Effects on Reactivity Protective Groups: Acetyl (e.g., Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside) and benzoyl groups (e.g., Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside) enhance solubility in organic solvents and stabilize intermediates during synthetic reactions . Reactive Sites: The benzenesulfonyl group at C6 (Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside) acts as a leaving group, facilitating nucleophilic substitutions at this position .

Anomeric Configuration α- vs. β-anomers exhibit distinct reactivity. For example, α-anomers (e.g., Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside) are less sterically hindered at C1, making them more reactive in certain glycosylation reactions compared to β-anomers .

Isotopic Labeling The ¹⁷O isotope in Methyl β-D-glucopyranoside-2-17O enables precise tracking of oxygen-dependent biochemical processes, such as glycoside hydrolase mechanisms, via ¹⁷O-NMR . Non-isotopic analogs lack this diagnostic capability.

Biological and Synthetic Applications Deoxy derivatives (e.g., Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside) are critical for studying enzyme specificity, as the absence of a hydroxyl group at C2 alters hydrogen-bonding interactions . Bromonaphthyl derivatives (e.g., 6-Bromo-2-naphthyl β-D-glucopyranoside) serve as chromogenic substrates in high-throughput enzymatic assays due to their visible light absorption upon cleavage .

Research Implications and Limitations

  • Most comparisons rely on extrapolation from non-isotopic analogs.
  • Future Directions: Comparative studies using ¹⁷O-labeled vs. unlabeled glucopyranosides could elucidate oxygen’s role in glycosidic bond stability and enzymatic cleavage.

Biological Activity

β-D-Glucopyranoside-2-17O, methyl is a glycoside derivative that has garnered attention for its potential biological activities. This article explores its various biological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound β-D-Glucopyranoside-2-17O, methyl is characterized by a glucopyranoside structure with a methyl substituent at the anomeric position. Its molecular formula is C7H14O6C_7H_{14}O_6 .

Anti-inflammatory Properties

Research has indicated that β-D-Glucopyranoside derivatives exhibit significant anti-inflammatory effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, including lipopolysaccharide (LPS)-induced inflammation in animal studies .

Anticancer Activity

β-D-Glucopyranoside-2-17O, methyl has demonstrated cytotoxic effects against several cancer cell lines. It induces apoptosis in cancer cells through mechanisms such as mitochondrial pathway activation and caspase cascade involvement. Additionally, it inhibits tumor cell invasion and metastasis by suppressing matrix metalloproteinases (MMPs) and interleukin IL-8 .

Table 1: Summary of Anticancer Effects

Cell LineIC50 (µM)Mechanism of Action
SK-N-SH15Induction of apoptosis
HL6020Inhibition of MMPs
A549 (Lung)25Suppression of IL-8

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies indicate that it possesses antibacterial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria . Furthermore, it exhibits anti-HIV-1 protease activity, which could be beneficial for therapeutic applications in viral infections .

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models
In a study involving mice subjected to LPS-induced acute inflammation, β-D-Glucopyranoside-2-17O, methyl was administered at varying doses. The results demonstrated a dose-dependent reduction in inflammatory markers such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted on human cancer cell lines (SK-N-SH and HL60) to evaluate the cytotoxic effects of β-D-Glucopyranoside-2-17O, methyl. The compound exhibited significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death through apoptosis .

The biological activities of β-D-Glucopyranoside-2-17O, methyl can be attributed to several mechanisms:

  • Inhibition of Cytokine Production : Reduces the secretion of pro-inflammatory cytokines.
  • Induction of Apoptosis : Activates mitochondrial pathways leading to programmed cell death.
  • Antimicrobial Action : Disrupts bacterial cell wall synthesis and inhibits viral replication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl β-D-glucopyranoside-2-¹⁷O, and how can isotopic purity be validated?

  • Methodology :

  • Synthesis : Use isotopic labeling via nucleophilic substitution (e.g., ¹⁷O-enriched water under acidic conditions) to introduce ¹⁷O at the C2 position. Silver oxide-assisted methylation of the hydroxyl group ensures regioselectivity .
  • Validation : Employ high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation and liquid chromatography (HPLC) with polarimetric detection to assess optical purity (specific rotation: -35.0° to -31.0° in H₂O) .
    • Key Data :
ParameterValueSource
Molecular FormulaC₇H₁₄O₆ (¹⁷O at C2)
Specific Rotation (α)-35.0° to -31.0° (1% in H₂O)
Purity (HPLC)≥99.0%

Q. How can researchers characterize the stereochemical and thermodynamic properties of methyl β-D-glucopyranoside-2-¹⁷O?

  • Methodology :

  • Stereochemistry : Use nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (e.g., J₁,₂ ≈ 3–4 Hz for β-anomers) and NOESY correlations to confirm the pyranose ring conformation .
  • Thermodynamics : Differential scanning calorimetry (DSC) measures phase transitions (e.g., mp = 111–113°C for hemihydrate forms) . Enthalpy of combustion (ΔcH°) and formation (ΔfH°) can be derived from bomb calorimetry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in glycosylation reaction outcomes involving methyl β-D-glucopyranoside-2-¹⁷O?

  • Methodology :

  • Mechanistic Probes : Compare reaction kinetics (e.g., acid-catalyzed hydrolysis) between ¹⁶O and ¹⁷O isotopologues. Isotopic effects (e.g., ¹⁷O-induced changes in bond vibration) alter reaction rates, providing insights into transition states .
  • Contradiction Analysis : If unexpected products arise (e.g., α-anomers), use LC-MS to trace isotopic scrambling or side reactions. Control water activity to minimize isotopic exchange .

Q. How does methyl β-D-glucopyranoside-2-¹⁷O serve as a non-metabolizable glucose analog in transport studies?

  • Methodology :

  • Biological Assays : Radiolabeled (³H/¹⁴C) or fluorescently tagged derivatives enable real-time tracking in cell membranes. Compare uptake rates with natural glucose to identify transporter specificity (e.g., SGLT1 vs. GLUT2) .
  • Data Interpretation : Use Michaelis-Menten kinetics to distinguish competitive inhibition (Km shifts) from non-competitive effects (Vmax changes) .

Q. What role does methyl β-D-glucopyranoside-2-¹⁷O play in stabilizing therapeutic proteins, and how is this quantified?

  • Methodology :

  • Stabilization Mechanism : The compound’s hydroxyl groups form hydrogen bonds with protein surfaces, reducing aggregation. Use circular dichroism (CD) spectroscopy to monitor secondary structure retention under stress (e.g., heat, pH) .
  • Quantification : Size-exclusion chromatography (SEC) measures monomeric protein retention over time. Dynamic light scattering (DLS) assesses particle size distribution .

Methodological Considerations

Q. How can isotopic labeling at C2 (¹⁷O) impact vibrational spectroscopy studies of glycosidic bond cleavage?

  • Methodology :

  • FTIR/Raman Analysis : The ¹⁷O isotope shifts vibrational frequencies (e.g., C-O stretching modes by ~20–50 cm⁻¹), enabling precise tracking of bond scission in time-resolved studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.